molecular formula C22H19N5O4S B2945832 ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate CAS No. 1216988-96-3

ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate

Cat. No.: B2945832
CAS No.: 1216988-96-3
M. Wt: 449.49
InChI Key: ONXSFTONEUAFPS-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a complex organic compound with a molecular formula of C22H19N5O4S . This compound features a triazolo-pyrazine core, which is a heterocyclic structure containing nitrogen atoms. The presence of the phenylsulfanyl group and the benzoate ester further adds to its chemical complexity and potential for diverse applications.

Mechanism of Action

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.

Mode of Action

Triazole compounds are known to show versatile biological activities , suggesting that this compound could interact with its targets in various ways, potentially leading to a range of biochemical changes.

Biochemical Pathways

Given the potential for triazole compounds to interact with a variety of enzymes and receptors , it is likely that this compound could affect multiple pathways, leading to a range of downstream effects.

Result of Action

Given the potential for triazole compounds to interact with a variety of enzymes and receptors , it is likely that this compound could have a range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate typically involves multi-step organic reactions. The process begins with the formation of the triazolo-pyrazine core, which can be achieved through cyclization reactions involving appropriate precursors. The phenylsulfanyl group is introduced via nucleophilic substitution reactions, while the benzoate ester is formed through esterification reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is unique due to its combination of a triazolo-pyrazine core, phenylsulfanyl group, and benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

ethyl 2-[[2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-2-31-21(29)16-10-6-7-11-17(16)24-18(28)14-27-22(30)26-13-12-23-20(19(26)25-27)32-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXSFTONEUAFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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